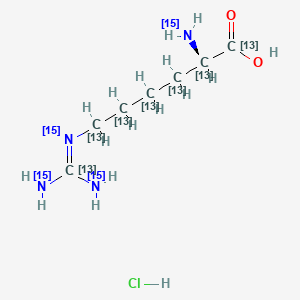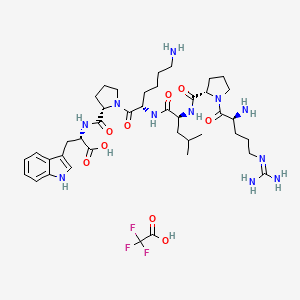
Novokinin TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novokinin trifluoroacetic acid is a synthetic peptide that acts as an agonist of the angiotensin II type 2 receptor. It is derived from the structure of ovokinin, a vasorelaxing peptide found in ovalbumin. Novokinin trifluoroacetic acid has been studied for its potential hypotensive and anti-inflammatory effects, making it a compound of interest in pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Novokinin trifluoroacetic acid is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of novokinin trifluoroacetic acid follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography, ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Novokinin trifluoroacetic acid primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Solid-phase peptide synthesis using protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Cleavage and Deprotection: Trifluoroacetic acid is commonly used to cleave the peptide from the resin and remove protecting groups.
Oxidation and Reduction: Reagents such as hydrogen peroxide or dithiothreitol can be used to oxidize or reduce specific amino acid residues
Major Products Formed
The primary product formed is the novokinin trifluoroacetic acid peptide itself. Depending on the specific reactions, modified peptides with oxidized or reduced residues may also be produced .
Applications De Recherche Scientifique
Novokinin trifluoroacetic acid has a wide range of scientific research applications:
Pharmacology: Studied for its hypotensive effects and potential use in treating hypertension by activating the angiotensin II type 2 receptor.
Anti-inflammatory Research: Investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.
Cardiovascular Research: Explored for its role in regulating blood pressure and renal hemodynamics.
Mécanisme D'action
Novokinin trifluoroacetic acid exerts its effects primarily through the activation of the angiotensin II type 2 receptor. This activation counteracts the vasoconstrictor effects of the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. Additionally, it interacts with the prostaglandin IP receptor, contributing to its hypotensive and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ovokinin: The parent peptide from which novokinin is derived. Ovokinin also exhibits vasorelaxing properties but is less potent than novokinin.
Losartan: An angiotensin II type 1 receptor antagonist used to treat hypertension.
Uniqueness
Novokinin trifluoroacetic acid is unique due to its dual action on the angiotensin II type 2 receptor and the prostaglandin IP receptor. This dual mechanism enhances its hypotensive and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C41H62F3N11O9 |
|---|---|
Poids moléculaire |
910.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H61N11O7.C2HF3O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;3-2(4,5)1(6)7/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);(H,6,7)/t26-,28-,29-,30-,31-,32-;/m0./s1 |
Clé InChI |
XDICFIKWLJNEIE-UNHDVCAASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
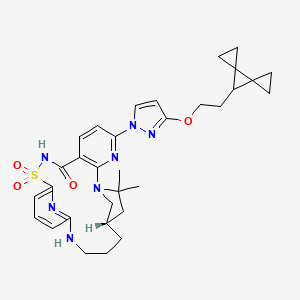
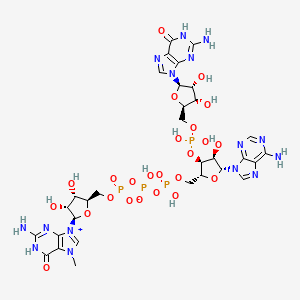
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
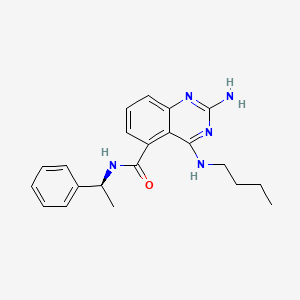
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
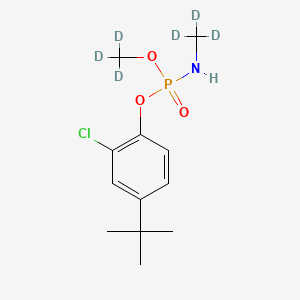
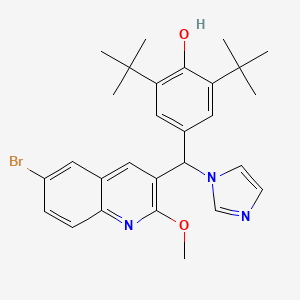

![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

